N-[3-(allyloxy)phenyl]-3-ethoxybenzamide
Description
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a biaryl amide core structure. The compound features an allyloxy group (-O-CH2-CH=CH2) at the meta position of the aniline ring and an ethoxy substituent (-OCH2CH3) at the para position of the benzamide moiety. ethoxy, para vs. meta) likely influencing its pharmacological profile.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-10-6-8-15(13-17)19-18(20)14-7-5-9-16(12-14)21-4-2/h3,5-10,12-13H,1,4,11H2,2H3,(H,19,20) |
InChI Key |
DIXXDCZEWSDVCA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-[3-(allyloxy)phenyl]-4-methoxybenzamide (Romo et al., 2017) Structure: Methoxy (-OCH3) at the benzamide's para position. Activity: Exhibits 90% inhibition of C. albicans filamentation at 10 µM, reducing biofilm formation by 50% . The meta-positioned allyloxy group may enhance steric interactions compared to para-substituted analogs.
3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide (CAS 869534-13-4)
Functional Group Modifications
- N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () Structure: Incorporates a hydrazine linker and propoxy group. However, increased molecular complexity could reduce bioavailability compared to the simpler benzamide core of the target compound .
- 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide (CAS 791799-96-7) Structure: Ethoxyacetyl amino substituent introduces a flexible side chain. Impact: The ethoxy group here is part of a larger substituent, which may improve solubility but reduce penetration into hydrophobic binding pockets .
Physicochemical Properties
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